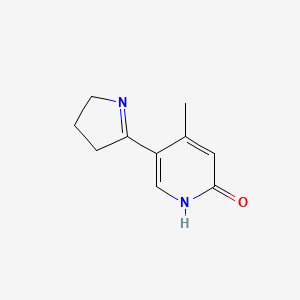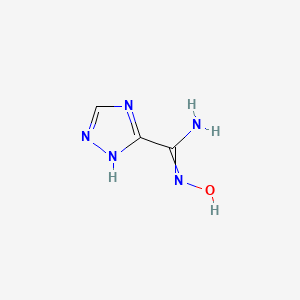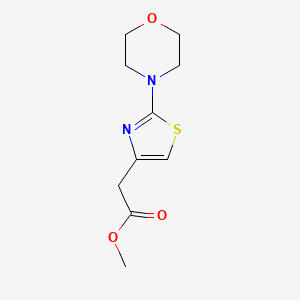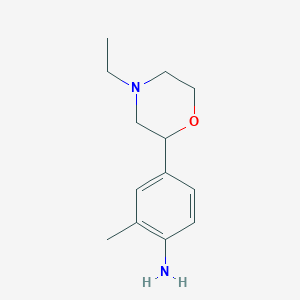
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is a heterocyclic compound that features both pyrrole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol can be achieved through several methods. One common approach involves the condensation of pyrrolidin-2-one with pyridine derivatives under specific reaction conditions . Another method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the pyrrole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
科学研究应用
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its antiviral and anticancer properties.
Industry: It is used in the production of materials with specific electronic and optical properties.
作用机制
The mechanism by which 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. For instance, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation .
相似化合物的比较
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound features a similar pyrrole ring but differs in its functional groups and overall structure.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is unique due to its combination of pyrrole and pyridine rings, along with the presence of a hydroxyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI 键 |
LRBPXSIZNQZIAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC=C1C2=NCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)













